![molecular formula C14H23NO2 B2675871 Ethyl 2-[(adamantan-1-yl)amino]acetate CAS No. 3716-68-5](/img/structure/B2675871.png)
Ethyl 2-[(adamantan-1-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(adamantan-1-yl)amino]acetate is a chemical compound with the CAS Number: 3716-68-5 . It has a molecular weight of 237.34 . The IUPAC name for this compound is ethyl (1-adamantylamino)acetate . It is typically stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of Ethyl 2-[(adamantan-1-yl)amino]acetate involves reactions of adamantan-1 (2)-amines and adamantan-1 (2)-ylalkanamines with ethyl isothiocyanatoacetate . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for Ethyl 2-[(adamantan-1-yl)amino]acetate is 1S/C14H23NO2/c1-2-17-13 (16)12 (15)14-6-9-3-10 (7-14)5-11 (4-9)8-14/h9-12,15H,2-8,15H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-[(adamantan-1-yl)amino]acetate is an oil at room temperature . More specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
Structural Analysis and Molecular Docking
One study focused on the structural analysis of adamantane derivatives , including Ethyl 2-[(adamantan-1-yl)amino]acetate, through X-ray, DFT, QTAIM analysis, and molecular docking. The research highlights the impact of fluorine substitution on crystal packing and suggests potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) based on in silico docking analysis (Al-Wahaibi et al., 2018).
Synthesis and Chemical Transformations
Another study detailed the synthesis of Ethyl 2-[adamantan-1(2)-ylalkyl]carbamothioyl}amino]acetates from reactions of adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines with ethyl isothiocyanatoacetate, achieving high yields. It also explored the hydrolysis of these compounds in alkaline mediums to form their corresponding acids (Burmistrov et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Research on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives examined their synthesis and evaluated their antimicrobial and anti-inflammatory activities. This study found several derivatives showing good or moderate activities against Gram-positive bacteria and demonstrated significant anti-inflammatory effects in an in vivo rat model (Al-Omar et al., 2010).
Novel Adamantane Derivatives with Biological Activity
Another piece of research synthesized novel adamantylated pyrimidines , aiming to investigate their anticancer and antimicrobial properties. Significant properties were observed, especially for derivatives showing potential in cancer treatment (Orzeszko et al., 2004).
Enzyme Inhibition Studies
Lastly, a study on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrated their synthesis and evaluated their α-glucosidase and β-glucosidase inhibition activities, indicating potential therapeutic applications in diabetes management due to their enzyme inhibitory properties (Babar et al., 2017).
Safety and Hazards
The safety information for Ethyl 2-[(adamantan-1-yl)amino]acetate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
ethyl 2-(1-adamantylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)9-15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPJAAGRQBJWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}phenol](/img/structure/B2675789.png)


![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)
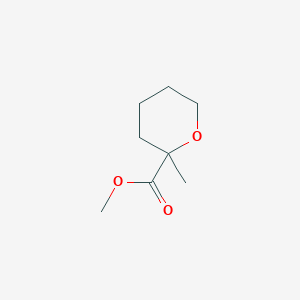
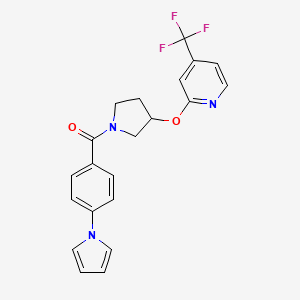
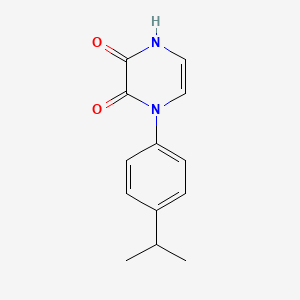
![Ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2675799.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
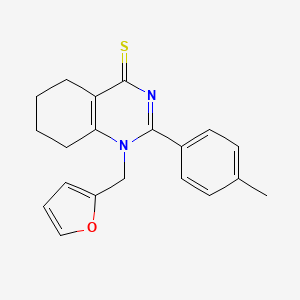
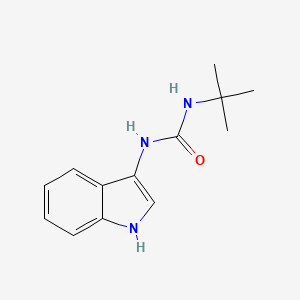
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)